Cas no 26815-04-3 (4-[2-(piperidin-1-yl)ethoxy]benzaldehyde)

4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a benzaldehyde core functionalized with a 2-(piperidin-1-yl)ethoxy substituent, enhancing reactivity and enabling selective modifications. This compound is particularly valuable in the synthesis of pharmacologically active molecules, including potential drug candidates targeting neurological and cardiovascular systems. The piperidine moiety contributes to improved solubility and bioavailability, while the aldehyde group allows for further derivatization via condensation or nucleophilic addition reactions. Its stability under standard conditions and compatibility with diverse reaction conditions make it a reliable building block for complex molecular architectures. Suitable for research and industrial applications requiring precise functionalization.
4-[2-(piperidin-1-yl)ethoxy]benzaldehyde structure
26815-04-3 structure
Product name:4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
CAS No:26815-04-3
MF:C14H19NO2
MW:233.30616402626
MDL:MFCD00800249
CID:53013
PubChem ID:11183892

4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
    • 4-(2-Piperidine-1-ethyloxy)benzaldehyde
    • 4-(2-PIPERIDIN-1-YL-ETHOXY) BENZALDEHYDE
    • 4-(2-piperidin-1-ylethoxy)benzaldehyde
    • 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde
    • [4-[2-(1-piperidinyl)ethoxy]-phenyl] methanone
    • 4-(2'-piperidinoethoxy)benzaldehyde
    • 4-[2-(1-piperidino)ethoxy]benzaldehyde
    • 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
    • BB_SC-5829
    • W-202135
    • 4-[2-(1-Piperadinyl)ethoxy]benzaldehyde
    • 4-[2-(1-piperdinyl)ethoxy]benzaldehyde
    • E82366
    • MFCD00800249
    • SCHEMBL27593
    • 4-(2-Piperidin-1-yl ethoxy)benzaldehyde
    • 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde, AldrichCPR
    • AS-15550
    • [4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
    • AKOS000113654
    • CS-0198363
    • DTXSID60458003
    • 26815-04-3
    • A818612
    • 4-(2-Piperidinoethoxy)benzaldehyde
    • WCLJTEXCGGSJJN-UHFFFAOYSA-N
    • AT-057/41722562
    • STK803284
    • BBL012640
    • MDL: MFCD00800249
    • Inchi: InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2
    • InChI Key: WCLJTEXCGGSJJN-UHFFFAOYSA-N
    • SMILES: C1CCN(CC1)CCOC2=CC=C(C=C2)C=O

Computed Properties

  • Exact Mass: 233.14200
  • Monoisotopic Mass: 233.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 29.54000
  • LogP: 2.30170

4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Security Information

4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269033-5g
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
5g
¥9751 2023-04-14
eNovation Chemicals LLC
Y1265236-5g
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
5g
$1080 2024-06-07
TRC
P482473-50mg
4-(2-Piperidine-1-ethyloxy)benzaldehyde
26815-04-3
50mg
$ 86.00 2023-09-06
Chemenu
CM179212-5g
4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 97%
5g
$349 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269033-100mg
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
100mg
¥756 2023-04-14
Aaron
AR007NFN-5g
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
5g
$966.00 2025-02-12
Ambeed
A282754-250mg
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
250mg
$165.0 2024-07-28
Ambeed
A282754-100mg
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
100mg
$99.0 2024-07-28
Ambeed
A282754-5g
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
5g
$1095.0 2024-07-28
Ambeed
A282754-1g
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
26815-04-3 98%
1g
$352.0 2024-07-28

Additional information on 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Comprehensive Analysis of 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS No. 26815-04-3): Properties, Applications, and Industry Trends

4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS 26815-04-3) is a specialized organic compound with a molecular formula of C14H19NO2. This benzaldehyde derivative features a unique piperidine-ethoxy side chain, which enhances its reactivity and solubility in polar solvents. Its structural versatility makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) targeting molecules and G protein-coupled receptor (GPCR) modulators.

Recent studies highlight the growing demand for 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde in drug discovery pipelines, especially for neurodegenerative diseases like Alzheimer's and Parkinson's. Researchers are exploring its potential as a scaffold for acetylcholinesterase inhibitors, a hot topic in neuropharmacology. The compound's electron-rich aromatic ring and flexible linker allow for diverse functionalization, aligning with trends in fragment-based drug design (FBDD).

From a synthetic chemistry perspective, CAS 26815-04-3 exhibits notable stability under ambient conditions, with a melting point range of 85–88°C. Its logP value (~2.1) suggests moderate lipophilicity, making it suitable for blood-brain barrier (BBB) penetration studies—a key focus area in modern medicinal chemistry optimization. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GLP-compliant research.

Industry reports indicate increased patent filings involving 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde derivatives, particularly for allosteric modulator development. This aligns with the pharmaceutical sector's shift toward targeted therapies with reduced side effects. The compound's piperidine moiety is frequently leveraged in bioisostere replacement strategies, addressing common challenges in drug metabolism and pharmacokinetics (DMPK).

Environmental and regulatory aspects of CAS 26815-04-3 comply with major chemical inventories (e.g., REACH, TSCA). Its biodegradability profile and low ecotoxicity make it preferable for green chemistry applications—a trending topic among sustainability-driven manufacturers. Proper handling requires standard organic laboratory precautions, with SDS documentation available through major chemical suppliers.

In material science, this benzaldehyde derivative shows promise in photo-responsive polymers and liquid crystal formulations. Its electron-donating ether linkage enables applications in organic electronics, particularly for hole-transport materials (HTMs) in perovskite solar cells—an area gaining traction in renewable energy research.

For researchers sourcing 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, key considerations include batch-to-batch consistency and residual solvent levels. Reputable suppliers provide GC-FID validated certificates of analysis, ensuring compliance with ICH Q3C guidelines. Storage recommendations typically suggest 2–8°C under inert atmosphere for long-term stability.

Emerging applications in proteolysis-targeting chimeras (PROTACs) have further elevated interest in this compound. Its aldehyde functionality serves as an anchor point for E3 ligase ligands, positioning it as a strategic building block in targeted protein degradation therapeutics—one of the most searched topics in contemporary drug development forums.

Analytical method development for CAS 26815-04-3 often employs reverse-phase HPLC with UV detection at 254 nm. Recent advancements in UPLC-QTOF techniques enable more precise characterization of its degradation products, addressing quality control challenges in GMP manufacturing environments.

The global market for piperidine-containing intermediates like this compound is projected to grow at 6.2% CAGR (2023–2030), driven by expanding biopharmaceutical R&D budgets. Custom synthesis services now offer isotope-labeled versions (e.g., 13C, 2H) to support ADME studies, reflecting the compound's evolving role in translational medicine.

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Amadis Chemical Company Limited
(CAS:26815-04-3)4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
A818612
Purity:99%/99%
Quantity:1g/5g
Price ($):317.0/986.0